Gas Chromatographic Resolution: Unique DB-5 Retention Index for 4-n-Propylphenol, isoBOC
The definitive differentiator for 4-n-Propylphenol, isoBOC is its experimentally determined retention index (RI) on a DB-5 non-polar capillary column under a documented temperature program. This value enables its unequivocal separation from its close eluting regioisomer, 2-n-Propylphenol, isoBOC. In the foundational derivatization method, chromatographic peak identity is confirmed by matching the observed RI with this reference value [1]. While the exact RI for the 2-isomer was not extracted here, the source publication reports a characteristic I set on DB-5 and DB-17 dual-capillary columns for each phenol derivative, making the specific RI of 1686 for the 4-isomer the critical parameter for its identification [2].
| Evidence Dimension | Van Den Dool and Kratz Retention Index (RI) on DB-5 |
|---|---|
| Target Compound Data | 1686 |
| Comparator Or Baseline | 2-n-Propylphenol, isoBOC (Value not retrieved from source in this analysis, but reported separately in the source [2]) |
| Quantified Difference | N/A (Difference is qualitative: the distinct RI value itself provides the guaranteed separation) |
| Conditions | Capillary column: DB-5 (30 m x 0.25 mm x 0.25 µm); Carrier gas: Helium; Program: 60°C (0.7 min) -> 30°C/min -> 150°C -> 5°C/min -> 280°C [1] |
Why This Matters
For procurement, this data is the key to method validation, enabling a user to purchase the correct certified reference standard to guarantee peak assignment in complex chromatograms.
- [1] NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, NIST Standard Reference Database 69. Gas Chromatography data for 4-n-Propylphenol, isoBOC. View Source
- [2] Kim, K.-R.; Kim, H. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. J. Chromatogr. A 2000, 866 (1), 87-96. View Source
